![molecular formula C17H35Br2N4O3P B13745981 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide CAS No. 21078-12-6](/img/structure/B13745981.png)
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide is a chemical compound with the molecular formula C17H35Br2N4O3P and a molecular weight of 534.267 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group, a trimethylazaniumyl group, and a phosphorylamino group. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves several steps. The synthetic route typically includes the following steps:
Formation of the Methoxyphenoxy Group: This step involves the reaction of a methoxyphenol with a suitable reagent to form the methoxyphenoxy group.
Introduction of the Trimethylazaniumyl Group: This step involves the reaction of an ethylamine derivative with a trimethylamine to introduce the trimethylazaniumyl group.
Formation of the Phosphorylamino Group: This step involves the reaction of the intermediate compound with a phosphorylating agent to form the phosphorylamino group.
Final Assembly: The final step involves the reaction of the intermediate compounds to form the final product, this compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound.
科学的研究の応用
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
作用機序
The mechanism of action of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide can be compared with other similar compounds, such as:
2-[[(2-Methoxyphenoxy)-[2-(dimethylamino)ethylamino]phosphoryl]amino]ethyl-dimethylammonium chloride: This compound has a similar structure but with different substituents on the nitrogen atoms.
2-[[(2-Methoxyphenoxy)-[2-(ethylamino)ethylamino]phosphoryl]amino]ethyl-ethylammonium bromide: This compound has a similar structure but with different alkyl groups on the nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
21078-12-6 |
|---|---|
分子式 |
C17H35Br2N4O3P |
分子量 |
534.3 g/mol |
IUPAC名 |
2-[[(2-methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C17H35N4O3P.2BrH/c1-20(2,3)14-12-18-25(22,19-13-15-21(4,5)6)24-17-11-9-8-10-16(17)23-7;;/h8-11H,12-15H2,1-7H3,(H2,18,19,22);2*1H/q+2;;/p-2 |
InChIキー |
PBRBWMWUHYAWSD-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCNP(=O)(NCC[N+](C)(C)C)OC1=CC=CC=C1OC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


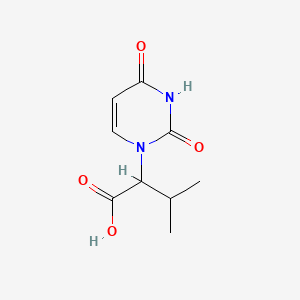
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
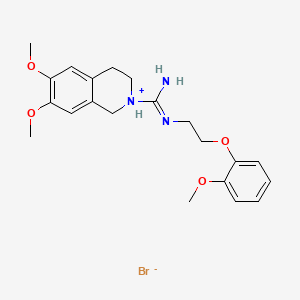
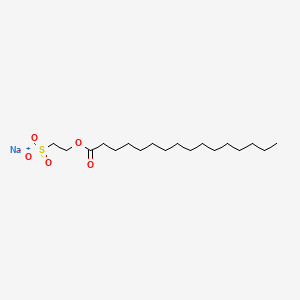
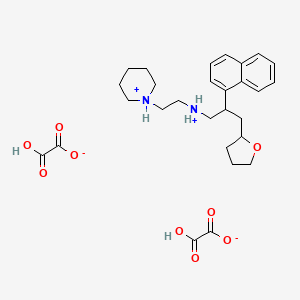
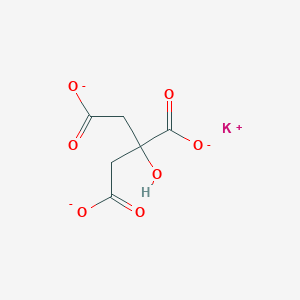
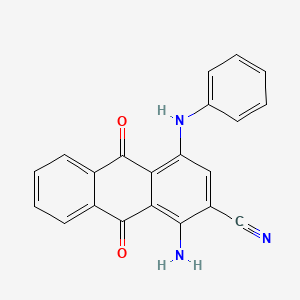
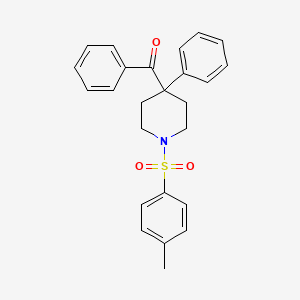
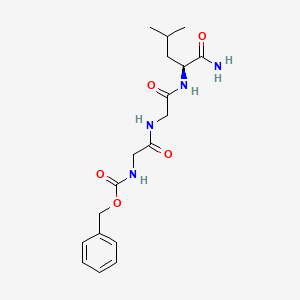
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

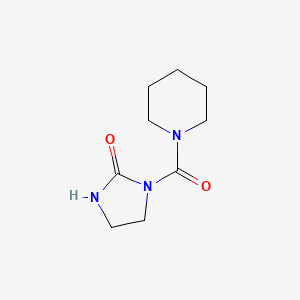
![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
